2-(1-氮杂环庚基)-3-氯苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

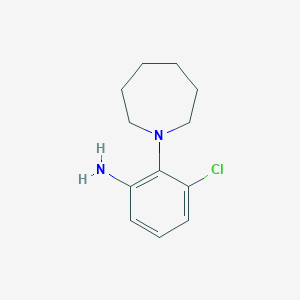

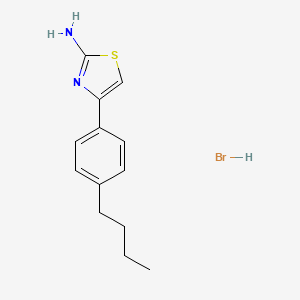

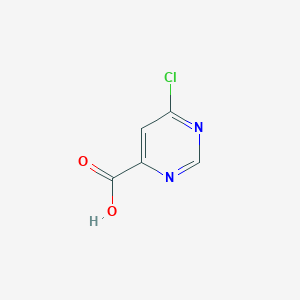

The compound "2-(1-Azepanyl)-3-chloroaniline" is a chemical that features an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen, attached to a 3-chloroaniline moiety. This structure is of interest due to its potential applications in the synthesis of various heterocyclic compounds, which are often found in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of heterocyclic compounds related to "2-(1-Azepanyl)-3-chloroaniline" can be achieved through various methods. One efficient approach involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis reaction. This method has been successfully applied to synthesize 1,2-dihydroquinoline and dihydrobenzo[b]azepine derivatives from substrates that are structurally similar to "2-(1-Azepanyl)-3-chloroaniline" . The process is notable for its mild conditions, environmental friendliness, and the ability to yield a wide range of functionalized products.

Molecular Structure Analysis

The molecular structure of "2-(1-Azepanyl)-3-chloroaniline" would likely exhibit characteristics similar to those observed in azepine derivatives. For instance, the [6+4] and [2+4] type cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine with tetrachloro-1,2-benzoquinone demonstrate the reactivity of the azepine ring and its ability to form stable cycloadducts . These reactions are driven by electronic attractions and can lead to various rearrangements, indicating a versatile chemistry that could be relevant to "2-(1-Azepanyl)-3-chloroaniline".

Chemical Reactions Analysis

Chemical reactions involving azepine derivatives can be quite diverse. For example, cycloaddition reactions have been used to synthesize new derivatives of 1,3-oxazepine . These reactions involve the combination of azomethines derived from 4,4'-methylenebis(3-chloroaniline) with carboxylic acid anhydrides, which could be analogous to reactions that "2-(1-Azepanyl)-3-chloroaniline" might undergo. The resulting compounds are characterized by their spectral data, which provides insights into the types of chemical environments present in the molecules.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-(1-Azepanyl)-3-chloroaniline" are not detailed in the provided papers, we can infer that the compound would exhibit properties consistent with azepine derivatives. These might include moderate to high stability, potential for various chemical reactions, and distinctive spectral characteristics that can be analyzed using techniques such as FT-IR and NMR spectroscopy . The presence of the chlorine atom and the azepane ring would influence the compound's reactivity and physical properties, such as solubility and melting point.

科学研究应用

在药物发现中的基于氮杂环庚烷的化合物

氮杂环庚烷基团已被证明具有高度的结构多样性,使它们在发现新的治疗剂方面具有价值。这些化合物已在各种治疗领域中进行了探索,包括抗癌、抗结核、抗阿尔茨海默病和抗微生物应用。氮杂环庚烷衍生物以其在组织胺H3受体拮抗剂、α-葡萄糖苷酶抑制剂和抗抽搐药物等其他各种应用中的作用而闻名。氮杂环庚烷基化合物的结构活性关系(SAR)和分子对接研究对于鉴定药物发现中潜在的生物活性化合物至关重要(Gao-Feng Zha et al., 2019)。

氯苯胺衍生物及其环境影响

虽然2-(1-氮杂环庚基)-3-氯苯胺专注于药物应用,但值得注意的是围绕氯苯胺衍生物的一般背景。由于它们存在于各种工业和农业环境中,这些化合物已成为环境和毒理学研究的对象。氯苯胺衍生物的毒性、持久性和生物富集潜力已得到广泛审查,有助于了解它们对环境的影响并制定监管政策(S. Giacomazzi & N. Cochet, 2004)。

属性

IUPAC Name |

2-(azepan-1-yl)-3-chloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-10-6-5-7-11(14)12(10)15-8-3-1-2-4-9-15/h5-7H,1-4,8-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVDTHKLBWGWFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)